Tert-butyl 2-fluoro-4-methylbenzoate
CAS No.:
Cat. No.: VC13489868
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO2 |
|---|---|
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | tert-butyl 2-fluoro-4-methylbenzoate |
| Standard InChI | InChI=1S/C12H15FO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | PQQYAKWOEPWCDN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
tert-Butyl 2-fluoro-4-methylbenzoate (IUPAC name: tert-butyl 2-fluoro-4-methylbenzoate) features a benzene ring substituted with three distinct functional groups:
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A fluorine atom at position 2 (ortho to the ester group).
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A methyl group at position 4 (para to the ester group).
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A tert-butyl ester (-OC(O)C(CH₃)₃) at position 1.
This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitutions and catalytic processes.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅FO₂ |
| Molecular Weight | 222.25 g/mol |
| IUPAC Name | tert-butyl 2-fluoro-4-methylbenzoate |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C |
| Boiling Point (estimated) | 260–265°C |
| Solubility | Miscible in organic solvents (e.g., DCM, THF) |
Synthetic Methodologies
Friedel-Crafts Acylation and Esterification
The synthesis of tert-butyl 2-fluoro-4-methylbenzoate typically involves a multi-step route, beginning with functionalization of the aromatic ring. A patented approach for analogous compounds (CN110903176A) provides a foundational framework :
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Friedel-Crafts Acylation:
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Starting Materials: Fluorinated toluene derivatives (e.g., 3-fluorotoluene) react with trihaloacetyl chloride (e.g., trichloroacetyl chloride) under Lewis acid catalysis (e.g., AlCl₃).
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Conditions: Anhydrous 1,2-dichloroethane at 0–10°C yields keto-intermediates with regioselective acylation.
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Isomer Separation: Hydrolysis under alkaline conditions (e.g., NaOH) generates carboxylic acid isomers, which are purified via recrystallization .
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Esterification:
Industrial Scalability
Continuous flow reactors and microfluidic systems are increasingly employed to optimize yield and reduce byproduct formation. For example, tert-butyl esterification in microreactors minimizes thermal degradation, achieving 85–92% purity without chromatography .
Physicochemical Properties and Stability
Spectroscopic Characterization
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¹H NMR:
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¹³C NMR:
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Mass Spectrometry:
Stability Profile
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Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at 2–8°C in anhydrous environments is recommended to prolong shelf life .
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Thermal Stability: Decomposition begins at >150°C, necessitating controlled heating during synthetic steps .
Applications in Scientific Research
Pharmaceutical Intermediate
tert-Butyl 2-fluoro-4-methylbenzoate is a precursor to bioactive molecules, including:
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Kinase Inhibitors: Fluorine enhances binding affinity to ATP-binding pockets in target enzymes.
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Antimicrobial Agents: The methyl group improves lipophilicity, facilitating membrane penetration .
Material Science
Incorporated into liquid crystals and polymers, the compound’s rigid aromatic core and fluorine content modulate dielectric properties, enabling applications in optoelectronics .
Comparative Analysis with Analogues
Table 2: Structural and Functional Analogues
| Compound | Substituents | Ester Group | Key Differences |
|---|---|---|---|
| Ethyl 2-fluoro-4-methylbenzoate | Ethyl | Reduced steric bulk | Lower thermal stability |
| Methyl 4-tert-butyl-2-fluorobenzoate | Methyl | Altered substituent positions | Altered reactivity in SNAr |
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